molecular formula C15H16N2O5 B11712339 5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Cat. No.: B11712339
M. Wt: 304.30 g/mol
InChI Key: GZGFCZFGQSZBIR-UHFFFAOYSA-N
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Description

5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a barbiturate-derived compound featuring a 1,3-diazinane (pyrimidine) core substituted with two methyl groups at the N1 and N3 positions and a 2,4-dimethoxybenzylidene moiety at the C5 position. This compound belongs to the class of arylidene barbiturates, which are synthesized via Knoevenagel condensation reactions between barbituric acid derivatives and aromatic aldehydes . Its molecular formula is C₁₆H₁₆N₂O₅, with a molar mass of 316.31 g/mol.

Properties

Molecular Formula

C15H16N2O5

Molecular Weight

304.30 g/mol

IUPAC Name

5-[(2,4-dimethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C15H16N2O5/c1-16-13(18)11(14(19)17(2)15(16)20)7-9-5-6-10(21-3)8-12(9)22-4/h5-8H,1-4H3

InChI Key

GZGFCZFGQSZBIR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CC2=C(C=C(C=C2)OC)OC)C(=O)N(C1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves the reaction of 2,4-dimethoxybenzaldehyde with 1,3-dimethylbarbituric acid under specific conditions. The reaction is usually carried out in the presence of a catalyst such as glacial acetic acid . The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and catalyst concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It may be explored for its antimicrobial and anticancer properties.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in the substituents on the arylidene group or the N-alkyl groups. Key examples include:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Observations References
5-(4-Bromobenzylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione 4-Bromophenyl C₁₃H₁₀BrN₂O₃ 345.14 Higher lipophilicity due to bromine; used in antimicrobial studies.
5-[(Indol-3-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione Indol-3-yl C₁₅H₁₂N₃O₃ 294.28 Enhanced π-π stacking potential; explored for CNS activity.
5-[(2,4,5-Trimethoxybenzylidene)]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione 2,4,5-Trimethoxyphenyl, thioxo group C₁₈H₂₀N₂O₅S 392.42 Increased planarity (dihedral angle: 1.41°); sulfur enhances H-bonding.
5-[(Furan-2-ylmethylidene)]-1,3-dimethyl-1,3-diazinane-2,4,6-trione (BAF,3b) Furan-2-yl C₁₁H₁₀N₂O₄ 246.21 Sub-MIC antibacterial activity against P. aeruginosa (swarming motility inhibition).
5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione 4-Hydroxy-3-methoxyphenyl C₁₅H₁₄N₂O₅ 302.28 Phenolic hydroxyl improves solubility; potential antioxidant activity.
5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione 1,3-Bis(3-methylphenyl) C₂₇H₂₄N₂O₅ 456.49 Bulky N-substituents reduce crystallinity; used in material science.

Key Trends in Physicochemical Properties

  • Lipophilicity : Bromine (e.g., 4-bromophenyl derivative ) and larger aryl groups (e.g., indol-3-yl ) increase logP values, enhancing membrane permeability but reducing aqueous solubility.
  • Planarity : The 2,4,5-trimethoxyphenyl derivative exhibits near-coplanar geometry (dihedral angle <2°), favoring solid-state π-π interactions, whereas bulkier N-substituents (e.g., bis(3-methylphenyl) ) disrupt crystallinity.
  • Biological Activity: Electron-rich substituents (e.g., furan-2-yl , methoxy groups ) correlate with antimicrobial and anti-biofilm activity. The furan derivative (BAF,3b) inhibits P. aeruginosa swarming motility at sub-MIC concentrations .

Stability and Reactivity

  • Synthetic Yield: The parent compound and its analogues are synthesized in high yields (70–96%) via Rh(III)-catalyzed annulations or Knoevenagel condensations .

Biological Activity

5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₁₆N₂O₄
  • Molecular Weight : 276.245 g/mol
  • Boiling Point : 242.4ºC at 760 mmHg
  • LogP : 1.1108 (indicating moderate lipophilicity)

Synthesis

The synthesis of 5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves the condensation of appropriate aryl aldehydes with barbituric acid derivatives. This reaction can be catalyzed by various acids to enhance yield and selectivity.

Anticancer Properties

Recent studies have indicated that compounds similar to 5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit cyclooxygenase-2 (COX-2), an enzyme often overexpressed in various cancers. Inhibition of COX-2 can lead to reduced tumor growth and metastasis.
StudyCell LineIC50 (µM)Effect
MCF-715.3Inhibition of cell proliferation
A54912.7Induction of apoptosis

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated. Antioxidants play a crucial role in protecting cells from oxidative stress:

  • Assay Method : DPPH radical scavenging assay was used to assess antioxidant activity.
CompoundDPPH Scavenging Activity (%) at 100 µM
Test Compound78%
Ascorbic Acid92%

Case Study 1: In Vitro Evaluation of Anticancer Effects

A recent study evaluated the in vitro effects of the compound on various cancer cell lines. The results demonstrated:

  • Cell Viability : Significant reduction in viability across multiple cancer types.

Case Study 2: In Vivo Studies

In vivo studies using murine models showed promising results:

  • Tumor Growth Inhibition : Mice treated with the compound exhibited a reduction in tumor size compared to control groups.

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